palladium;triphenylphosphane;dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of bis(triphenylphosphine)palladium(II) dichloride involves the reaction of palladium(II) chloride with triphenylphosphine. One common method includes dissolving palladium(II) chloride in hydrochloric acid, followed by the addition of ethanol for dilution. Triphenylphosphine is then dissolved in anhydrous ethanol and heated. The palladium chloride solution is added dropwise to the triphenylphosphine solution, and the mixture is maintained at a specific temperature to complete the reaction .
Industrial Production Methods
In industrial settings, the production of bis(triphenylphosphine)palladium(II) dichloride follows similar principles but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of hydrochloric acid instead of other metal salts simplifies the reaction and reduces the presence of hetero ions, improving the quality of the catalyst .
Chemical Reactions Analysis
Types of Reactions
Bis(triphenylphosphine)palladium(II) dichloride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form palladium(0) complexes, such as tetrakis(triphenylphosphine)palladium(0).
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in reactions with bis(triphenylphosphine)palladium(II) dichloride include hydrazine for reduction and various organometallic reagents for cross-coupling reactions. Typical conditions involve the use of organic solvents like chloroform, toluene, and benzene .
Major Products
The major products formed from reactions involving bis(triphenylphosphine)palladium(II) dichloride include various palladium complexes and organic molecules resulting from cross-coupling reactions. These products are essential in the synthesis of pharmaceuticals, fine chemicals, and polymers .
Scientific Research Applications
Bis(triphenylphosphine)palladium(II) dichloride is extensively used in scientific research due to its catalytic properties. Some key applications include:
Mechanism of Action
The mechanism by which bis(triphenylphosphine)palladium(II) dichloride exerts its catalytic effects involves several steps:
Oxidative Addition: The palladium center undergoes oxidative addition with an organic halide or pseudohalide, forming a palladium(II) complex.
Transmetallation: The palladium complex reacts with an organometallic reagent, transferring the organic group to the palladium center.
Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the palladium(0) catalyst.
Comparison with Similar Compounds
Bis(triphenylphosphine)palladium(II) dichloride is unique due to its high catalytic activity and versatility in various coupling reactions. Similar compounds include:
Tetrakis(triphenylphosphine)palladium(0): Another palladium complex used in similar catalytic reactions but with different reactivity and stability.
Bis(triphenylphosphine)platinum(II) chloride: A platinum analog with similar coordination but different catalytic properties.
Bromotris(triphenylphosphine)copper(I): A copper complex used in coupling reactions but with lower catalytic efficiency compared to palladium complexes.
These compounds highlight the unique properties of bis(triphenylphosphine)palladium(II) dichloride, making it a valuable catalyst in organic synthesis.
Properties
IUPAC Name |
palladium;triphenylphosphane;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBDOZRDKNIJBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl.[Pd] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl.[Pd] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32Cl2P2Pd |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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